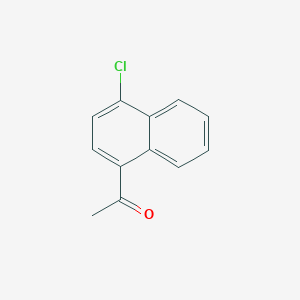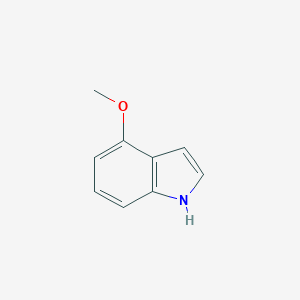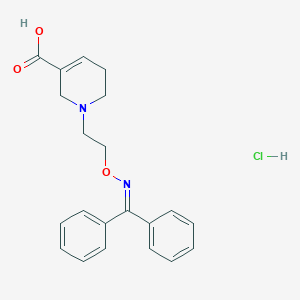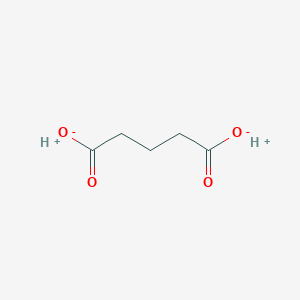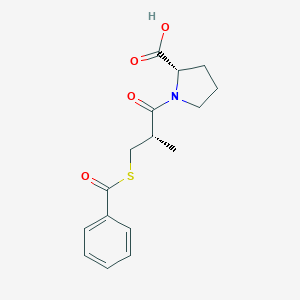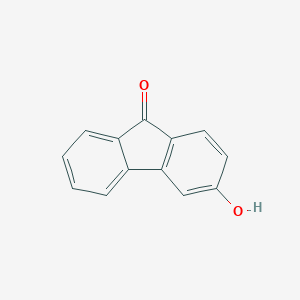
3-Hydroxy-9h-fluoren-9-one
Vue d'ensemble
Description
3-Hydroxy-9H-fluoren-9-one (also known as 3-HF) is a fluorescent compound that has gained attention in scientific research due to its unique properties. The compound has a molecular formula of C13H8O2 and a molecular weight of 196.20 g/mol. In
Mécanisme D'action
The mechanism of action of 3-HF involves its ability to undergo a photochemical reaction known as photoinduced electron transfer (PET). In this reaction, the excited state of 3-HF interacts with nearby electron-rich molecules, leading to the transfer of an electron. This electron transfer results in a change in the fluorescence properties of 3-HF, allowing it to be used as a fluorescent probe.
Effets Biochimiques Et Physiologiques
3-HF has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with cell viability or function. Additionally, it does not affect the activity of enzymes or other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-HF in lab experiments is its ability to act as a fluorescent probe, allowing for the detection of various biological molecules. Additionally, it has minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. However, one limitation of using 3-HF is its sensitivity to environmental factors, such as pH and temperature. This can lead to variations in fluorescence properties, making it important to carefully control experimental conditions.
Orientations Futures
There are many potential future directions for the use of 3-HF in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 3-HF. Additionally, 3-HF could be used to study the binding affinity of small molecules to proteins, which could have implications for drug discovery. Finally, 3-HF could be used in imaging studies to study biological processes in living cells and organisms.
Conclusion:
In conclusion, 3-HF is a fluorescent compound that has gained attention in scientific research due to its unique properties. It can be synthesized using various methods and has been used as a fluorescent probe to detect various biological molecules. Its mechanism of action involves photoinduced electron transfer, and it has minimal biochemical and physiological effects. While it has some limitations, there are many potential future directions for the use of 3-HF in scientific research.
Méthodes De Synthèse
3-HF can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of fluorenone with acetyl chloride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of fluorenone with boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of fluorenone with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-HF has been widely used in scientific research due to its fluorescence properties. It has been used as a fluorescent probe to detect various biological molecules, including DNA, RNA, and proteins. It has also been used to study the binding affinity of small molecules to proteins and to study protein-protein interactions. Additionally, 3-HF has been used as a fluorescent marker in imaging studies.
Propriétés
IUPAC Name |
3-hydroxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABHKQINQEQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288584 | |
| Record name | 3-hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyfluoren-9-one | |
CAS RN |
6633-46-1 | |
| Record name | NSC56698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



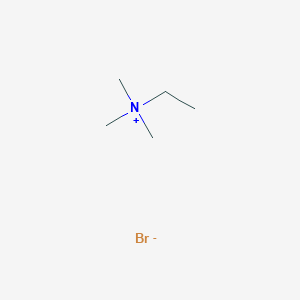
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)

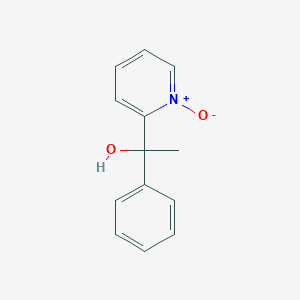
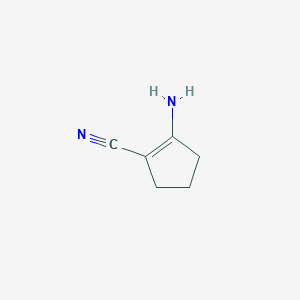

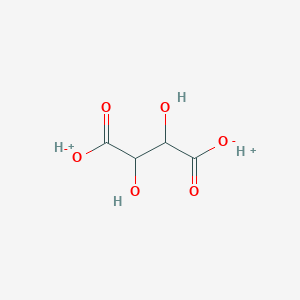
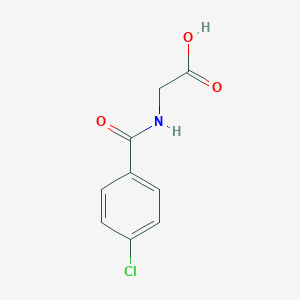
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
